N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide
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Overview
Description
N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and methylfuran groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide typically involves the reaction of 3,4-dichloroaniline with 2-methylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide can undergo various types of chemical reactions including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group may interact with hydrophobic pockets, while the oxamide linkage can form hydrogen bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]acetamide
- N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]urea
Uniqueness
N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and methylfuran groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-8-9(4-5-21-8)7-17-13(19)14(20)18-10-2-3-11(15)12(16)6-10/h2-6H,7H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVXXUONUNMLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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